molecular formula C12H10N2S B183116 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile CAS No. 99011-93-5

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

Cat. No. B183116
CAS RN: 99011-93-5
M. Wt: 214.29 g/mol
InChI Key: PQPYGNLKAWFNAF-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile (AMPTC) is a novel thiophene-based small molecule that has been used in a variety of scientific research applications. It has been studied for its potential to be used as a therapeutic agent, as well as its ability to modulate cellular signaling pathways. AMPTC has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects. Additionally, AMPTC has been shown to have potential pharmacodynamic and biochemical effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile has been explored in various chemical syntheses and reactivity studies. For instance, it reacts with heterocumulenes, such as phenyl isothiocyanate and thiophosgene, to yield substituted dithienopyrimido pyrimidinones and thiones. These reactions demonstrate its versatility in forming complex heterocyclic structures, offering potential pathways for the development of novel compounds with varied applications (Gewald, Jeschke, & Gruner, 1991). Additionally, the molecule serves as a precursor in the Gewald reaction, facilitating the synthesis of thiophene derivatives through reactions with elemental sulfur and ketones, highlighting its utility in expanding the chemical space of thiophene-based compounds (Abaee et al., 2017).

Corrosion Inhibition

A derivative of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile has been investigated for its corrosion inhibition properties on mild steel in acidic conditions. The study found that these derivatives effectively prevent corrosion, acting as anodic type inhibitors, which adsorb onto the metal surface to protect it from the corrosive environment. This application is crucial for industries seeking cost-effective and reliable materials for corrosion protection (Verma et al., 2015).

Photophysical and Electrochemical Properties

The electrochemical behavior and photophysical properties of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile and its derivatives have been a subject of interest. The electrooxidation of this compound has led to the discovery of a new class of photoluminescent materials. These findings open new avenues for the application of such compounds in optoelectronic devices and photovoltaic materials, showcasing their potential in the development of organic electronics and light-emitting diodes (Ekinci et al., 2000).

Antitumor Activity

Exploration into the antitumor profile of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile derivatives has yielded promising results. Synthesized compounds based on this structure exhibited inhibitory activity against human tumor cell lines, including hepatocellular carcinoma and breast cancer cells. Such studies highlight the potential of these compounds as templates for the development of new antitumor agents, contributing to the ongoing search for more effective cancer treatments (Khalifa & Algothami, 2020).

properties

IUPAC Name

2-amino-5-methyl-4-phenylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-11(9-5-3-2-4-6-9)10(7-13)12(14)15-8/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPYGNLKAWFNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350059
Record name 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

CAS RN

99011-93-5
Record name 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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